Cas no 1803784-74-8 (2,4-Diiodo-3-hydroxymandelic acid)

2,4-Diiodo-3-hydroxymandelic acid 化学的及び物理的性質
名前と識別子
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- 2,4-Diiodo-3-hydroxymandelic acid
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- インチ: 1S/C8H6I2O4/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,11-12H,(H,13,14)
- InChIKey: ZZJDOIIZJNPJTH-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CC=1C(C(=O)O)O)I)O
計算された属性
- 精确分子量: 419.83555 g/mol
- 同位素质量: 419.83555 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 419.94
- XLogP3: 1.8
- トポロジー分子極性表面積: 77.8
2,4-Diiodo-3-hydroxymandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015027891-250mg |
2,4-Diiodo-3-hydroxymandelic acid |
1803784-74-8 | 97% | 250mg |
494.40 USD | 2021-06-17 | |
Alichem | A015027891-1g |
2,4-Diiodo-3-hydroxymandelic acid |
1803784-74-8 | 97% | 1g |
1,564.50 USD | 2021-06-17 | |
Alichem | A015027891-500mg |
2,4-Diiodo-3-hydroxymandelic acid |
1803784-74-8 | 97% | 500mg |
798.70 USD | 2021-06-17 |
2,4-Diiodo-3-hydroxymandelic acid 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
2,4-Diiodo-3-hydroxymandelic acidに関する追加情報
Recent Advances in the Study of 2,4-Diiodo-3-hydroxymandelic acid (CAS: 1803784-74-8)
The compound 2,4-Diiodo-3-hydroxymandelic acid (CAS: 1803784-74-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique biochemical properties. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
Recent studies have highlighted the role of 2,4-Diiodo-3-hydroxymandelic acid as a key intermediate in the synthesis of bioactive molecules. Its structural features, including the presence of iodine atoms and a hydroxyl group, make it a versatile building block for the development of novel pharmaceuticals. Researchers have successfully utilized this compound in the synthesis of thyroid hormone analogs and other iodinated aromatic compounds, which are critical in the treatment of endocrine disorders.
One of the most notable advancements in the study of 2,4-Diiodo-3-hydroxymandelic acid is its potential application in cancer therapy. In vitro and in vivo studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with thyroid and breast cancers. The mechanism of action appears to involve the disruption of cellular redox balance and the induction of apoptosis, making it a promising candidate for further preclinical evaluation.
In addition to its anticancer properties, 2,4-Diiodo-3-hydroxymandelic acid has also been investigated for its antimicrobial activity. Recent research has shown that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The iodinated structure of the compound is believed to contribute to its antimicrobial efficacy by interfering with microbial cell wall synthesis and metabolic pathways.
The synthesis of 2,4-Diiodo-3-hydroxymandelic acid has been optimized in recent years to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic iodination have been employed to enhance the efficiency of the production process. These improvements have facilitated the large-scale production of the compound, enabling more extensive research and potential commercialization.
Despite these promising developments, challenges remain in the clinical translation of 2,4-Diiodo-3-hydroxymandelic acid. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through further research. Ongoing studies are focusing on the development of prodrugs and delivery systems to overcome these limitations and maximize the therapeutic potential of this compound.
In conclusion, 2,4-Diiodo-3-hydroxymandelic acid (CAS: 1803784-74-8) represents a promising area of research in chemical biology and pharmaceutical science. Its diverse biological activities and synthetic versatility make it a valuable tool for drug discovery and development. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacological properties, and exploring its potential in combination therapies.
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